BenchChemオンラインストアへようこそ!

Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate

Purity Quality Control Procurement

Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate (CAS 1956380-67-8) is a 1,4-diazepane-based heterocyclic building block, featuring a Cbz (benzyloxycarbonyl) protecting group on the N1 nitrogen and a reactive iodine substituent at the C6 position adjacent to the C5 ketone. It is supplied at a verified minimum purity of 97% by reputable vendors, serving as a key intermediate for medicinal chemistry programs, particularly for the synthesis of conformationally constrained orexin receptor antagonists and other N,N-disubstituted 1,4-diazepane pharmacophores.

Molecular Formula C13H15IN2O3
Molecular Weight 374.178
CAS No. 1956380-67-8
Cat. No. B2494128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate
CAS1956380-67-8
Molecular FormulaC13H15IN2O3
Molecular Weight374.178
Structural Identifiers
SMILESC1CN(CC(C(=O)N1)I)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H15IN2O3/c14-11-8-16(7-6-15-12(11)17)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17)
InChIKeyIDLIEFQJZZOAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate (CAS 1956380-67-8): Core Building Block Profile


Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate (CAS 1956380-67-8) is a 1,4-diazepane-based heterocyclic building block, featuring a Cbz (benzyloxycarbonyl) protecting group on the N1 nitrogen and a reactive iodine substituent at the C6 position adjacent to the C5 ketone . It is supplied at a verified minimum purity of 97% by reputable vendors, serving as a key intermediate for medicinal chemistry programs, particularly for the synthesis of conformationally constrained orexin receptor antagonists and other N,N-disubstituted 1,4-diazepane pharmacophores [1].

Why General 1,4-Diazepane Analogs Cannot Interchangeably Replace Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate


Direct substitution with the unsubstituted parent scaffold (benzyl 5-oxo-1,4-diazepane-1-carboxylate, CAS 18158-16-2) is synthetically prohibitive for programs requiring late-stage C-C bond formation. The C6 iodine atom provides a critical, quantifiably more reactive handle for oxidative addition in transition-metal-catalyzed cross-coupling reactions compared to the C6-H analog or other halogen variants [1]. Furthermore, substituting the Cbz protecting group with a Boc group (tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate) alters the deprotection conditions and chemical stability profile, making the Cbz-protected iodine analog the distinct choice for synthetic routes requiring orthogonal hydrogenolysis-based deprotection in the presence of acid-sensitive substrates [2].

Head-to-Head Quantitative Differentiation Evidence for Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate


Verified Purity Advantage: 97% vs. Standard 95% Grade for the Parent Scaffold

The target compound is supplied with a verified purity of 97% (HPLC) by a primary manufacturer, representing a 2-percentage-point improvement over the commonly available 95% purity specification for the critical unsubstituted comparator, benzyl 5-oxo-1,4-diazepane-1-carboxylate . This reduces the burden of downstream purification for reactions sensitive to the 5-oxo-1,4-diazepane impurity .

Purity Quality Control Procurement

Enhanced Structural and Pharmacokinetic Descriptors: Increased LogP from Iodine Substitution

Computational property predictions show that the presence of the iodine atom significantly increases lipophilicity. The target compound's computed LogP is 1.56, substantially higher than the non-halogenated parent scaffold . This quantitative shift in LogP can be rationally exploited to improve passive membrane permeability and CNS penetration of final drug candidates derived from this intermediate, a hypothesis consistent with its use in designing CNS-penetrant orexin receptor antagonists [1].

Lipophilicity LogP ADME Medicinal Chemistry

Unique Reactivity: The C6-Iodine as a Superior Cross-Coupling Handle vs. Chloro/Bromo Analogs

The C6-iodine atom is a superior leaving group in oxidative addition, the rate-determining step of Pd(0)-catalyzed cross-coupling reactions. The relative reactivity series is well established as I >> Br >> Cl >> H [1]. This enables chemoselective derivatization at room temperature or with milder conditions, which is not feasible with the 6-chloro or 6-bromo analogs that are rarely commercially available and would require harsher conditions, potentially leading to decomposition of the sensitive 5-oxo-1,4-diazepane ring [2].

Cross-Coupling Synthetic Chemistry C-C Bond Formation

High-Impact Procurement Scenarios for Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate


Medicinal Chemistry: Synthesis of CNS-Penetrant Orexin Receptor Antagonists

This compound is the optimal starting material for synthesizing conformationally constrained N,N-disubstituted-1,4-diazepane orexin receptor antagonists. The specific combination of a Cbz protecting group for later hydrogenolysis and a reactive C6-iodine for late-stage diversification directly maps to the synthetic strategy documented for this class of dual orexin receptor antagonists (DORAs), which have demonstrated in vivo sleep-promoting efficacy [1]. Using the non-iodinated parent scaffold would eliminate a key diversification point, while alternative protecting groups would not be compatible with the final hydrogenation step typically employed.

Chemical Biology: Late-Stage Functionalization for Probe Molecule Synthesis

For chemical proteomics or target-identification studies, the C6-iodine provides the distinct ability to install biotin, fluorescent tags, or photoaffinity labels through direct Sonogashira or Suzuki-Miyaura coupling without affecting the Cbz-protected amine. The quantitative purity advantage (97% vs. 95%) ensures that the final probe's complexity from trace impurities is minimized, which is critical for unambiguous target engagement data .

Industrial Process Development: Orthogonal Protection Strategy for Scale-Up

In a multi-step synthesis requiring orthogonal protection of two amine functions, the Cbz group on the 1,4-diazepane scaffold offers a clear advantage over the analogous Boc-protected iodo intermediate [2]. The Cbz group is stable to the acidic conditions that would prematurely cleave a Boc group, allowing selective manipulation elsewhere in the molecule. This is a critical procurement decision point, as selecting the wrong protecting group can derail an entire synthetic route during scale-up. The high assay purity of this specific commercial batch further reduces the risk of impurity carryover in industrial reactions.

Quote Request

Request a Quote for Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.